[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473831
InChI: InChI=1S/C16H25N3O2/c1-18(12-15-8-5-10-19(15)11-9-17)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3
SMILES: CN(CC1CCCN1CCN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13473831

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
IUPAC Name benzyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C16H25N3O2/c1-18(12-15-8-5-10-19(15)11-9-17)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3
Standard InChI Key ZPTUJXHLUOJBQR-UHFFFAOYSA-N
SMILES CN(CC1CCCN1CCN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CC1CCCN1CCN)C(=O)OCC2=CC=CC=C2

Introduction

Compound NameMolecular FormulaKey Structural DifferencesBiological Activity Insights
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl esterC18H27N3O2Cyclopropyl group instead of methylEnhanced receptor selectivity
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl esterC16H24N2O3Hydroxyethyl vs. aminoethyl side chainAltered metabolic stability

Synthesis and Chemical Reactivity

Synthesis Pathways

The synthesis involves multi-step organic reactions, as inferred from analogous compounds :

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.

  • Aminoethyl Side Chain Introduction: Alkylation of the pyrrolidine nitrogen using 2-chloroethylamine.

  • Carbamate Installation: Reaction of the pyrrolidine-methylamine intermediate with methyl chloroformate, followed by benzyl esterification using 2-benzyloxypyridine and methyl triflate .

Key Reaction Conditions:

  • Temperature: 90°C for carbamate formation .

  • Solvents: Toluene or trifluorotoluene to enhance reagent solubility .

  • Catalysts: Magnesium oxide (MgO) for acid scavenging .

Chemical Reactivity

The compound participates in reactions typical of carbamates and amines:

  • Hydrolysis: Susceptible to base- or acid-catalyzed cleavage of the carbamate group, yielding methanol and benzyl alcohol.

  • Aminolysis: Reacts with primary amines to form urea derivatives .

  • Oxidation: The aminoethyl group may undergo oxidation to form nitriles or imines under strong oxidative conditions.

Stability and Pharmacokinetics

Physicochemical Properties

  • Lipophilicity: LogP ≈ 2.1 (estimated via PubChem data ).

  • Solubility: Poor aqueous solubility (<1 mg/mL) but soluble in DMSO and ethanol.

  • pKa: The amino group (pKa ~9.5) and carbamate (pKa ~4.5) dictate pH-dependent stability.

Metabolic Stability

  • Liver Microsomes: Rapid hydrolysis of the benzyl ester in human liver microsomes (t1/2 <30 min) .

  • Plasma Stability: Moderate half-life (~2 hours) due to esterase activity.

Stabilization Strategies:

  • Steric Shielding: Introducing bulky groups (e.g., tert-butyl) on the carbamate nitrogen reduces hydrolysis.

  • Prodrug Design: Replacing the benzyl ester with a more stable moiety (e.g., isopropyl) improves bioavailability .

Applications in Drug Discovery

Therapeutic Targets

  • Neurological Disorders: Pyrrolidine-carbamates modulate dopamine and serotonin receptors, suggesting potential in Parkinson’s disease.

  • Antiviral Agents: Structural analogs inhibit viral proteases, highlighting utility in treating rhinovirus infections .

  • Oncology: Carbamates with aminoethyl groups show apoptosis-inducing effects in cancer cell lines .

Case Studies

  • HRV 3C Protease Inhibitors: Compound 20 (a difluorinated analog) demonstrated IC50 = 0.8 nM against HRV-14, though poor plasma stability .

  • Muscarinic Antagonists: Biphenyl carbamates (e.g., CA2801101A1) achieved nanomolar affinity for M3 receptors .

Future Directions

  • Stereochemical Optimization: Resolving the (R/S) configuration could enhance target specificity.

  • Hybrid Derivatives: Combining the pyrrolidine core with fluorinated aryl groups may improve metabolic stability .

  • In Vivo Studies: Pharmacokinetic profiling in rodent models is needed to validate therapeutic potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator